molecular formula C20H24N2O2S2 B2419923 2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326851-78-8

2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2419923
CAS No.: 1326851-78-8
M. Wt: 388.54
InChI Key: PVGAMSGOHSFSAB-UHFFFAOYSA-N
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Description

2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H24N2O2S2 and its molecular weight is 388.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-20(2,3)15-7-5-14(6-8-15)13-26-19-21-16-9-12-25-17(16)18(23)22(19)10-11-24-4/h5-9,12H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGAMSGOHSFSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCOC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. It features a unique structure that includes a thieno ring, pyrimidine moiety, and various functional groups that contribute to its biological activity. This compound has garnered attention for its potential pharmacological applications due to its ability to interact with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S, with a molecular weight of 332.44 g/mol. Its structure can be described as follows:

  • Thieno ring : A five-membered ring containing sulfur.
  • Pyrimidine moiety : A six-membered ring with nitrogen atoms.
  • Functional groups : The presence of a sulfanyl group and a methoxyethyl substituent enhances its solubility and biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC16H20N2O2SC_{16}H_{20}N_{2}O_{2}S
Molecular Weight332.44 g/mol
Key Functional GroupsSulfanyl, Methoxyethyl

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds in the thieno[3,2-d]pyrimidine class have shown potential in inhibiting tumor growth through various mechanisms.
  • Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.
  • Neuroprotective Effects : Certain analogs have been studied for their ability to protect neuronal cells from damage.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-6-phenyl-1H-pyrido[3,2-d]pyrimidin-4-onePyridine ring with amino groupAntitumor activity
1-(1-adamantyl)ethanamineAdamantane scaffoldNeuroprotective effects
4-amino-1-(2R,3S,4R,5R)-fluoro derivativeFluorinated pyrimidineAntiviral properties

The mechanism of action for This compound involves its interaction with specific biological targets such as proteins and enzymes. Studies utilizing techniques like molecular docking and spectroscopy have been employed to elucidate these interactions.

Case Studies

  • Antitumor Activity Study : A study demonstrated that a related thieno[3,2-d]pyrimidine compound inhibited cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology.
    • Methodology : Cell viability assays were performed using MTT assays on human cancer cell lines.
    • Results : The compound exhibited IC50 values in the micromolar range.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of a similar compound against oxidative stress-induced neuronal cell death.
    • Methodology : Neuronal cells were exposed to oxidative stress agents, followed by treatment with the compound.
    • Results : The treated cells showed significantly reduced apoptosis compared to control groups.

Preparation Methods

Cyclocondensation of 3-Aminothiophene-2-carboxamide

A common approach involves reacting 3-aminothiophene-2-carboxamide with triethyl orthoformate under acidic conditions. This step induces cyclization to form the pyrimidine ring, yielding the thieno[3,2-d]pyrimidin-4(3H)-one core. For example, analogous syntheses of pyrido[3,2-d]pyrimidinones utilize refluxing triethyl orthoformate to achieve cyclization at 140–145°C for 2–3 hours, with yields ranging from 65% to 80%.

Table 1: Cyclocondensation Conditions for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Starting Material Reagent Temperature (°C) Time (h) Yield (%)
3-Aminothiophene-2-carboxamide Triethyl orthoformate 140 2 80
3-Amino-6-chloropyridine-2-carboxamide Triethyl orthoformate 145 3 42

Functionalization at Position 3: Methoxyethyl Substitution

The 2-methoxyethyl group at position 3 is introduced via alkylation or nucleophilic substitution.

Alkylation of the Thienopyrimidinone Core

Treatment of the core with 2-bromoethyl methyl ether in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO facilitates alkylation. For instance, analogous pyrido[3,2-d]pyrimidinones undergo alkylation at 60–80°C for 4–6 hours, achieving yields of 70–85%.

Alternative Route: Mitsunobu Reaction

The Mitsunobu reaction offers a stereospecific alternative using 2-methoxyethanol , triphenylphosphine, and diethyl azodicarboxylate (DEAD). This method is advantageous for sterically hindered substrates, though it requires anhydrous conditions and higher costs.

Sulfanyl Group Introduction at Position 2

The 4-tert-butylbenzylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

SNAr with 4-tert-Butylbenzyl Mercaptan

Chlorination of the thienopyrimidinone core at position 2 using phosphorus oxychloride (POCl₃) generates a reactive chloro intermediate. Subsequent reaction with 4-tert-butylbenzyl mercaptan in the presence of a base (e.g., triethylamine) in DMF at 80–100°C for 6–8 hours affords the sulfanyl derivative. Yields for similar reactions range from 60% to 75%.

Table 2: Sulfanyl Group Installation via SNAr

Substrate Thiol Reagent Base Solvent Yield (%)
2-Chlorothieno[3,2-d]pyrimidinone 4-tert-Butylbenzyl mercaptan Triethylamine DMF 70
6-Chloropyrido[3,2-d]pyrimidinone Phenylboronic acid K₂CO₃ Dioxane 90

Palladium-Catalyzed Cross-Coupling

For greater functional group tolerance, Suzuki-Miyaura coupling using a tert-butylbenzylsulfanyl boronic ester and palladium catalysts (e.g., Pd(PPh₃)₄) in dioxane/water at reflux could be explored. However, this method remains speculative for sulfanyl groups and requires empirical validation.

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization : Elevated temperatures (140–150°C) in triethyl orthoformate maximize cyclization efficiency but may degrade heat-sensitive intermediates.
  • Alkylation : Polar aprotic solvents like DMF enhance nucleophilicity but risk side reactions with electrophilic sites.

Protecting Group Strategies

The tert-butyl group in the benzylsulfanyl moiety may necessitate protection during harsh reaction conditions (e.g., POCl₃-mediated chlorination). Boc (tert-butoxycarbonyl) groups are commonly used but require post-synthesis deprotection.

Characterization and Analytical Validation

Spectroscopic Methods

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.3 ppm) and methoxyethyl protons (~3.2–3.6 ppm).
  • HRMS : Molecular ion peaks confirm the target mass (C₂₁H₂₅N₃O₂S₂: [M+H]+ = 416.14).

Purity Assessment

HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns ensure >95% purity. Mobile phases typically combine acetonitrile and water with 0.1% trifluoroacetic acid.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Utilize a multi-step synthesis starting with thieno[3,2-d]pyrimidin-4(3H)-one scaffold functionalization. Introduce the 2-methoxyethyl group via nucleophilic substitution (e.g., using 2-methoxyethyl chloride under basic conditions) .
  • Step 2 : Attach the 4-tert-butylbenzylsulfanyl moiety via thiol-alkylation or Mitsunobu reaction, ensuring anhydrous conditions to avoid side reactions .
  • Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, methoxyethyl protons at δ ~3.2–3.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₃H₂₉N₂O₂S₂: 453.167 g/mol) with electrospray ionization (ESI+) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C vibrations at ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Experimental Framework :
Parameter Method
Partitioning Measure log P (octanol/water) via shake-flask method .
Degradation Conduct hydrolysis (pH 7–9), photolysis (UV light), and biodegradation (OECD 301D) .
Ecotoxicology Assess acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
  • Data Interpretation : Compare results to regulatory thresholds (e.g., REACH, EPA) and model long-term exposure using fugacity models .

Q. What strategies can resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidin derivatives across studies?

  • Methodological Answer :

  • Critical Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations) from conflicting studies .
  • Replication : Reproduce key assays under standardized conditions (e.g., identical solvent/DMSO controls, passage numbers for cell lines) .
  • Structural Modifications : Synthesize analogs with targeted substitutions (e.g., varying tert-butyl or methoxyethyl groups) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use software like Schrödinger’s QikProp to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and plasma protein binding .
  • Docking Studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina to prioritize modifications enhancing binding affinity .
  • Validation : Cross-reference predictions with in vitro assays (e.g., microsomal stability, plasma stability) to refine models .

Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :

  • Batch Comparison : Re-analyze batches via 2D NMR (COSY, HSQC) to confirm connectivity and rule out stereoisomers or regioisomers .
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., incomplete substitution, oxidation derivatives) .
  • Process Review : Audit reaction conditions (e.g., temperature, catalyst purity) to identify variability sources .

Theoretical and Conceptual Frameworks

Q. How can researchers link mechanistic studies of this compound to broader biological or pharmacological theories?

  • Methodological Answer :

  • Hypothesis-Driven Design : Align experiments with existing theories (e.g., kinase inhibition mechanisms, oxidative stress pathways) .
  • Multi-Omics Integration : Combine transcriptomics/proteomics data with activity assays to map pathways affected by the compound .

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